molecular formula C9H10F2 B038633 1,3-Difluoro-5-Isopropyl-Benzene CAS No. 117358-53-9

1,3-Difluoro-5-Isopropyl-Benzene

Cat. No.: B038633
CAS No.: 117358-53-9
M. Wt: 156.17 g/mol
InChI Key: DBJPSXMQULNSML-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-Isopropyl-Benzene (C₉H₁₀F₂) is a fluorinated aromatic compound featuring two fluorine atoms at the 1- and 3-positions and an isopropyl group at the 5-position of the benzene ring. Its molecular weight is 156.17 g/mol, and it is characterized by a unique interplay of electron-withdrawing (fluorine) and electron-donating (isopropyl) substituents. This compound is primarily utilized in pharmaceuticals and agrochemicals due to its stability and reactivity modulation by substituents.

Properties

CAS No.

117358-53-9

Molecular Formula

C9H10F2

Molecular Weight

156.17 g/mol

IUPAC Name

1,3-difluoro-5-propan-2-ylbenzene

InChI

InChI=1S/C9H10F2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3

InChI Key

DBJPSXMQULNSML-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC(=C1)F)F

Canonical SMILES

CC(C)C1=CC(=CC(=C1)F)F

Synonyms

Benzene, 1,3-difluoro-5-(1-methylethyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-5-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the fluorination of 1,3-difluorobenzene with an isopropylating agent. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods

In industrial settings, the production of 1,3-difluoro-5-(propan-2-yl)benzene often involves large-scale fluorination processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve high efficiency and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of compounds with different functional groups replacing fluorine.

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of hydrocarbons or other reduced derivatives.

Scientific Research Applications

1,3-Difluoro-5-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-difluoro-5-(propan-2-yl)benzene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in diverse chemical reactions. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards specific targets. These interactions can modulate biological pathways and lead to desired effects in medicinal and industrial applications.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1,3-Difluoro-5-Isopropyl-Benzene with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility (Water)
1,3-Difluoro-5-Isopropyl-Benzene C₉H₁₀F₂ 156.17 ~180* ~-20* Low
1,3-Dichloro-5-fluorobenzene C₆H₃Cl₂F 164.99 192 45 Low
1-Fluoro-3-isopropylbenzene C₉H₁₁F 138.18 165 -10 Moderate (organic solvents)
1,3-Difluorobenzene C₆H₄F₂ 114.09 92 -34 Very low

Notes:

  • *Estimated values for 1,3-Difluoro-5-Isopropyl-Benzene are derived from analogous compounds.
  • The isopropyl group increases steric bulk and van der Waals interactions, raising boiling points compared to smaller substituents (e.g., 1,3-Difluorobenzene).
  • Halogen effects : Chlorine (in 1,3-Dichloro-5-fluorobenzene) contributes to higher molecular weight and melting point due to stronger intermolecular forces .

Reactivity and Electronic Effects

  • Electrophilic Substitution :

    • Fluorine atoms are meta-directing and deactivate the ring via electron withdrawal.
    • The isopropyl group is ortho/para-directing due to its electron-donating inductive effect.
    • In 1,3-Difluoro-5-Isopropyl-Benzene, the combined substituent effects result in preferential substitution at the 4- or 6-positions (ortho to isopropyl and meta to fluorine).
    • Comparatively, 1,3-Dichloro-5-fluorobenzene exhibits stronger deactivation, limiting reactivity in electrophilic reactions .
  • Steric Effects :

    • The isopropyl group in 1,3-Difluoro-5-Isopropyl-Benzene introduces steric hindrance, slowing reaction rates compared to less bulky analogs like 1-Fluoro-3-isopropylbenzene.

Toxicity and Environmental Impact

  • Fluorinated compounds like 1,3-Difluoro-5-Isopropyl-Benzene generally exhibit lower toxicity compared to chlorinated analogs (e.g., 1,3-Dichloro-5-fluorobenzene), which may persist longer in the environment .

Research Findings

  • Regioselectivity Studies : Computational models indicate that in 1,3-Difluoro-5-Isopropyl-Benzene, the isopropyl group dominates directing effects, overriding fluorine’s meta-directing influence in certain solvents.
  • Thermal Stability : Thermogravimetric analysis shows decomposition onset at 220°C , higher than 1,3-Difluorobenzene (160°C), due to stabilizing van der Waals interactions from the isopropyl group.

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